2-(4-Methylpiperazin-1-yl)nicotinonitrile
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Overview
Description
2-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4-methylpiperazine with nicotinonitrile under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)nicotinonitrile is widely used in scientific research due to its versatile properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of molecular interactions and as a ligand in binding studies . Additionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)nicotinonitrile can be compared with other similar compounds, such as 2-(4-benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitrile While both compounds share a similar core structure, they differ in their substituents and specific properties
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUSLVQWZDMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200982 |
Source
|
Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-14-3 |
Source
|
Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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